![molecular formula C10H18NNaO4S B13569435 Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate CAS No. 2803861-79-0](/img/structure/B13569435.png)
Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a methanesulfinate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl chloride and methanesulfinic acid. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The process can be carried out under mild conditions, usually at room temperature, to ensure the stability of the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butoxycarbonyl derivatives, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate can undergo various chemical reactions, including:
Oxidation: The methanesulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group, yielding the free pyrrolidine derivative.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Free pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protecting group in peptide synthesis.
Medicine: Explored for its potential use in drug development due to its ability to modify biological activity.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property makes it valuable in the synthesis of peptides and other nitrogen-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate: Similar structure but with the methanesulfinate group at the 3-position of the pyrrolidine ring.
Sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate: Contains a thiadiazole ring in addition to the pyrrolidine ring.
Uniqueness
Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to act as a protecting group for amines while being easily removable under mild conditions makes it particularly valuable in synthetic chemistry.
Propriétés
Numéro CAS |
2803861-79-0 |
|---|---|
Formule moléculaire |
C10H18NNaO4S |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methanesulfinate |
InChI |
InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(11)7-16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1 |
Clé InChI |
RFXANMNRQISTFV-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1CS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13569361.png)
![rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B13569374.png)
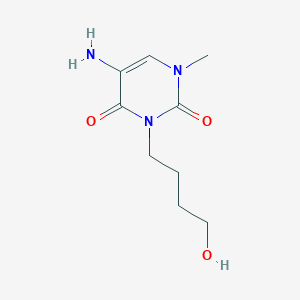

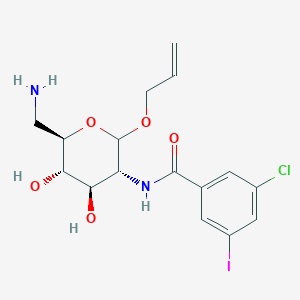
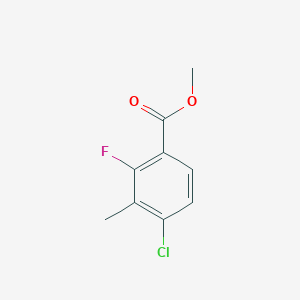
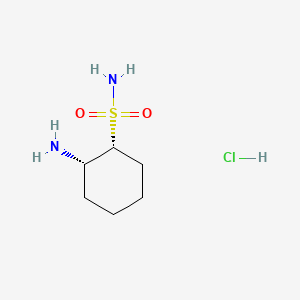


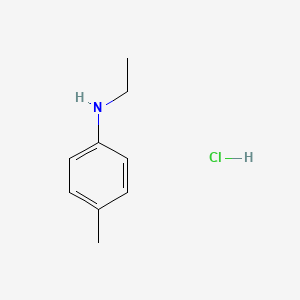

![tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate](/img/structure/B13569445.png)

![(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)
